molecular formula C19H24N2O3S B2816297 (E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide CAS No. 1090536-96-1

(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide

Cat. No. B2816297
CAS RN: 1090536-96-1
M. Wt: 360.47
InChI Key: SLULGDSBWTURKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide, also known as DMXAA, is a small molecule that has shown promise as an anti-cancer agent. It was originally developed as a drug for the treatment of viral infections, but its anti-tumor properties have since been discovered. DMXAA has been found to induce tumor necrosis and stimulate the immune system, making it a potentially valuable addition to cancer treatment regimens.

Scientific Research Applications

Characterization and Structural Analysis

One of the earliest studies characterizes the molecular structure of a compound closely related to the one , demonstrating its intramolecular hydrogen-bonded structure with unique conformational features compared to its hydrochloride and hydrobromide derivatives (Tessler & Goldberg, 2004). This foundational work highlights the importance of structural analysis in understanding the chemical properties and potential applications of such compounds.

Antidepressant Activity

Research into derivatives of this compound has shown significant promise in the field of antidepressant drugs. A series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including venlafaxine, demonstrated potential antidepressant activity, as indicated by their ability to inhibit both rat brain imipramine receptor binding and the synaptosomal uptake of neurotransmitters such as norepinephrine (NE) and serotonin (5-HT) (Yardley et al., 1990). These findings contribute to our understanding of the compound's pharmacological profile and its potential use in treating depression.

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base was synthesized, characterized, and evaluated for its photophysical and photochemical properties. This compound exhibited high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy (PDT) applications in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis and Antifungal Activity

The synthesis and evaluation of novel vanillin-chalcones and their derivatives as antifungal agents highlight another application area. These compounds, including those derived from 2-(dimethylamino)ethyl methacrylate, showed promising antifungal activity against several fungal species, indicating their potential in developing new antifungal therapies (Illicachi et al., 2017).

Optoelectronic Devices

Triarylamine derivatives with dimethylamino substituents have been synthesized and characterized for their application in optoelectronic devices. These materials demonstrated high electrochromic efficiency and stability, indicating their potential use in developing advanced electronic and photonic technologies (Wu, Lin, & Liou, 2019).

properties

IUPAC Name

(E)-N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-21(2)19(17-9-11-18(24-3)12-10-17)15-20-25(22,23)14-13-16-7-5-4-6-8-16/h4-14,19-20H,15H2,1-3H3/b14-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLULGDSBWTURKI-BUHFOSPRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(dimethylamino)-2-(4-methoxyphenyl)ethyl]-2-phenylethene-1-sulfonamide

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